REACTION_SMILES
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[CH2:12]([CH2:13][CH3:14])[c:15]1[nH:16][cH:17][cH:18][n:19]1.[Cl:1][c:2]1[n:3][c:4]([Cl:11])[c:5]2[nH:6][cH:7][n:8][c:9]2[n:10]1.[O:20]=[CH:21][N:22]([CH3:23])[CH3:24]>>[Cl:1][c:2]1[n:3][c:4](-[n:16]2[c:15]([CH2:12][CH2:13][CH3:14])[n:19][cH:18][cH:17]2)[c:5]2[nH:6][cH:7][n:8][c:9]2[n:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCc1ncc[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nc(Cl)c2[nH]cnc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CCCc1nccn1-c1nc(Cl)nc2nc[nH]c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |